Antiproliferative Activity of [Pt(TpyNH₂)Cl]Cl vs. Cisplatin and [Pt(Tpy)Cl]Cl in Cancer Cell Lines
The platinum(II) complex of this ligand, [Pt(TpyNH₂)Cl]Cl, exhibits significantly higher in vitro antiproliferative activity than both the clinical standard cisplatin and the complex of the unsubstituted ligand [Pt(Tpy)Cl]Cl across a panel of human cancer cell lines [1]. The compound's activity was 2.1 to 16.4 times greater than that of cisplatin and the other synthesized Pt(II)-terpyridine complexes [1].
| Evidence Dimension | In vitro antiproliferative activity (fold-change in potency) |
|---|---|
| Target Compound Data | [Pt(TpyNH₂)Cl]Cl activity 2.1-16.4× greater than comparators |
| Comparator Or Baseline | Cisplatin and [Pt(Tpy)Cl]Cl (IC50 values) |
| Quantified Difference | 2.1-fold to 16.4-fold increase in potency |
| Conditions | Human cancer cell lines: A2780 (ovarian adenocarcinoma), A549 (lung cancer), MDA-MB-231 (breast adenocarcinoma), SHSY5Y (neuroblastoma). MTT assay. |
Why This Matters
For researchers developing next-generation metallodrugs, the 4′-amino substitution yields a platinum complex with markedly improved potency over the parent terpyridine complex and the clinical benchmark, making the ligand a valuable precursor for targeted anticancer agents.
- [1] Panebianco, R., Viale, M., Giglio, V., & Vecchio, G. (2024). Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. Inorganics, 12(6), 167. View Source
